

Toxicological Profile of Nuarimol on Non-Target Organisms: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

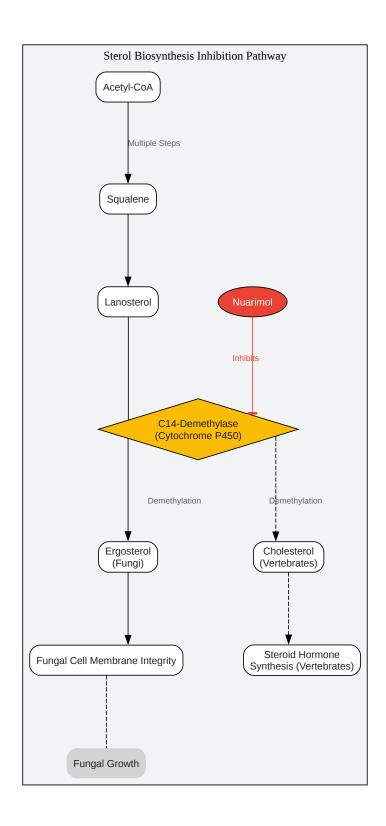
Abstract

Nuarimol is a systemic fungicide belonging to the pyrimidine class of chemicals. Its primary mode of action is the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes. While effective against a range of pathogenic fungi, the application of **Nuarimol** in agricultural and other settings raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the known toxicological effects of **Nuarimol** on a variety of non-target species, including mammals, birds, fish, aquatic invertebrates, bees, and soil organisms. The document summarizes available quantitative toxicity data, details relevant experimental protocols for toxicological assessment, and visualizes key pathways and workflows to facilitate a deeper understanding of **Nuarimol**'s environmental risk profile.

Chemical Identity and Mechanism of Action

Nuarimol (α -(2-chlorophenyl)- α -(4-fluorophenyl)-5-pyrimidinemethanol) is a sterol biosynthesis inhibitor (SBI). Specifically, it inhibits the C14-demethylation of sterols, a critical step in the synthesis of ergosterol in fungi.[1] This disruption of fungal cell membrane integrity leads to the cessation of fungal growth. However, the enzyme targeted by **Nuarimol**, cytochrome P450 monooxygenase (CYP51), is also present in other organisms, including vertebrates, where it is involved in various metabolic processes such as steroid hormone synthesis.[2][3][4] This lack of absolute specificity is the basis for **Nuarimol**'s potential toxicity to non-target organisms.





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Figure 1: Mechanism of action of Nuarimol via inhibition of sterol biosynthesis.



Toxicological Data on Non-Target Organisms

The following tables summarize the available quantitative toxicological data for **Nuarimol** across various non-target organisms. It is important to note that comprehensive data, particularly chronic toxicity data, is not available for all species.

Mammals

Nuarimol is classified as harmful if swallowed.[5]

Table 1: Acute and Chronic Toxicity of Nuarimol to Mammals

Species	Endpoint	Value (mg/kg bw)	Reference
Rat	Acute Oral LD50	>500 to <2,000	[6]
Rat	Acute Dermal LD50	>4,000	[6]
Rat	Chronic Oral NOAEL	Data not available	

Birds

Table 2: Acute Toxicity of Nuarimol to Birds

Species	Endpoint	Value (mg/kg bw)	Reference
Bobwhite quail (Colinus virginianus)	Acute Oral LD50	>2,000	[7]
Mallard duck (Anas platyrhynchos)	Acute Oral LD50	Data not available	

Fish

Table 3: Acute and Chronic Toxicity of Nuarimol to Fish



Species	Endpoint	Value (mg/L)	Reference
Rainbow trout (Oncorhynchus mykiss)	96-hour LC50	4.1	[8]
Rainbow trout (Oncorhynchus mykiss)	Early Life-Stage NOEC	Data not available	

Aquatic Invertebrates

Table 4: Acute and Chronic Toxicity of Nuarimol to Aquatic Invertebrates

Species	Endpoint	Value (mg/L)	Reference
Daphnia magna	48-hour EC50	Data not available	
Daphnia magna	21-day Reproduction NOEC	Data not available	

Honeybees

Table 5: Acute Toxicity of Nuarimol to Honeybees

Species	Endpoint	Value (µ g/bee)	Reference
Honeybee (Apis mellifera)	Acute Contact LD50	21.6	[1]
Honeybee (Apis mellifera)	Acute Oral LD50	Data not available	

Soil Organisms

Table 6: Toxicity of Nuarimol to Soil Organisms



Species	Endpoint	Value (mg/kg soil)	Reference
Earthworm (Eisenia fetida)	14-day LC50	>1,000	[9]
Soil Microorganisms	Effect on Respiration/Nitrificatio n	Data not available	

Non-Target Plants

Limited data is available on the toxicity of **Nuarimol** to non-target plants.

Table 7: Toxicity of Nuarimol to Non-Target Plants

Test Type	Endpoint	Value	Reference
Seedling Emergence	ER50 (g/ha)	Data not available	[1]
Vegetative Vigour	ER50 (g/ha)	Data not available	[1]

Experimental Protocols

The following sections detail standardized experimental protocols, based on OECD guidelines, that are used to assess the toxicity of chemicals like **Nuarimol** to various non-target organisms.

Avian Acute Oral Toxicity Test (Adapted from OECD Guideline)

- Test Organism: Northern Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos), typically 16-24 weeks old.
- Test Substance Administration: The test substance is administered as a single oral dose via gavage or capsule.
- Dose Levels: A range-finding study is first conducted to determine the appropriate dose levels for the definitive study. The definitive study typically includes at least five dose levels in a geometric series, plus a control group.



- Observation Period: Birds are observed for mortality and signs of toxicity for at least 14 days post-dosing.
- Endpoints: The primary endpoint is the LD50 (median lethal dose), calculated using appropriate statistical methods (e.g., probit analysis). Sub-lethal effects, such as changes in behavior, body weight, and feed consumption, are also recorded.

Fish Acute Toxicity Test (Adapted from OECD Guideline 203)

- Test Organism: Rainbow Trout (Oncorhynchus mykiss) is a commonly used cold-water species.
- Test Conditions: The test is conducted in a flow-through, semi-static, or static system for 96 hours.
- Test Concentrations: At least five concentrations of the test substance, arranged in a geometric series, are used along with a control.
- Observations: Mortalities and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.
- Endpoints: The primary endpoint is the 96-hour LC50 (median lethal concentration).

Daphnia sp. Acute Immobilisation Test (Adapted from OECD Guideline 202)

- Test Organism:Daphnia magna, less than 24 hours old at the start of the test.[2]
- Test Conditions: The test is conducted under static conditions for 48 hours.[2]
- Test Concentrations: A minimum of five concentrations in a geometric series are tested, along with a control.[2]
- Observations: Immobilisation (inability to swim after gentle agitation for 15 seconds) is recorded at 24 and 48 hours.[2]



 Endpoints: The primary endpoint is the 48-hour EC50 (median effective concentration for immobilisation).[2]

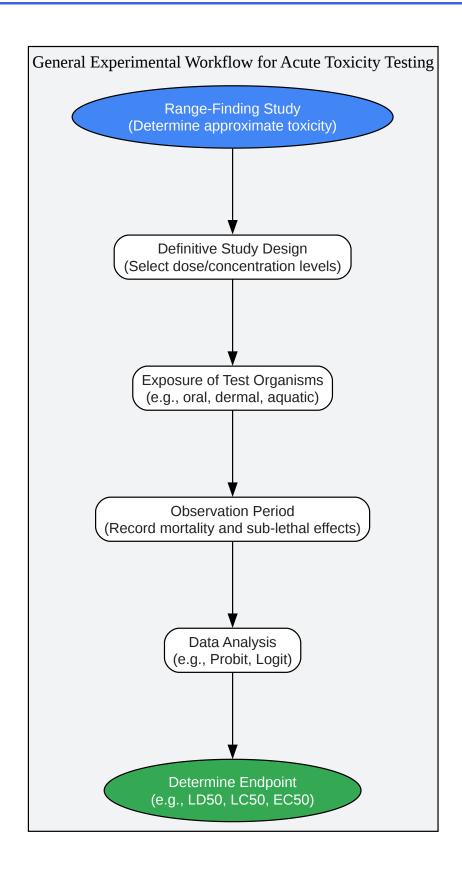
Honeybee Acute Contact and Oral Toxicity Test (Adapted from OECD Guidelines 214 and 213)

- Test Organism: Adult worker honeybees (Apis mellifera).[10][11]
- Contact Toxicity (OECD 214): The test substance, dissolved in a suitable carrier, is applied directly to the dorsal thorax of the bees.[11]
- Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance.[11]
- Dose Levels: A series of at least five doses are tested, along with a control and a toxic standard.[10]
- Observation Period: Mortality and any abnormal behaviors are recorded at 4, 24, and 48 hours, with potential extension to 96 hours.[10]
- Endpoints: The LD50 (median lethal dose) is calculated for each exposure route.[10]

Earthworm Acute Toxicity Test (Adapted from OECD Guideline)

- Test Organism: Adult earthworms (Eisenia fetida).
- Test Conditions: The test substance is mixed into an artificial soil substrate.
- Test Concentrations: A range of concentrations is tested to determine a dose-response relationship.
- Observation Period: Mortality is assessed at 7 and 14 days.
- Endpoints: The 14-day LC50 is the primary endpoint.





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Figure 2: Generalized workflow for acute toxicity testing in non-target organisms.



Signaling Pathways and Potential for Endocrine Disruption

The primary mechanism of **Nuarimol**'s toxicity is the inhibition of cytochrome P450-dependent sterol 14α -demethylase.[1] In non-target vertebrates, other cytochrome P450 enzymes are crucial for the synthesis and metabolism of steroid hormones.[2][3][4] Inhibition of these enzymes by **Nuarimol** or other triazole fungicides can disrupt endocrine function.[2]

Potential signaling pathway disruptions in non-target organisms include:

- Steroidogenesis: Interference with CYP enzymes involved in the conversion of cholesterol to steroid hormones such as testosterone and estrogen. This can lead to reproductive and developmental effects.[2]
- Xenobiotic Metabolism: Inhibition of CYP enzymes responsible for metabolizing and detoxifying foreign compounds, which could increase the toxicity of other environmental contaminants.[12]

While the direct effects of **Nuarimol** on these specific pathways in a wide range of non-target organisms have not been extensively studied, its known mechanism of action suggests a potential for endocrine-disrupting activities.

Conclusion

The available data indicates that **Nuarimol** presents a varied toxicological profile to non-target organisms. While it demonstrates moderate to low acute toxicity to birds and earthworms, it is more toxic to aquatic organisms like fish. Significant data gaps remain, particularly concerning chronic exposure and the effects on soil microorganisms and non-target plants. The mechanism of action, inhibition of sterol biosynthesis, raises concerns about potential endocrine-disrupting effects in vertebrates due to the non-specific inhibition of cytochrome P450 enzymes. Further research is warranted to fully characterize the long-term ecological risks associated with the use of **Nuarimol**. This guide serves as a summary of the current understanding and highlights areas where more investigation is needed to ensure the environmental safety of this fungicide.



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